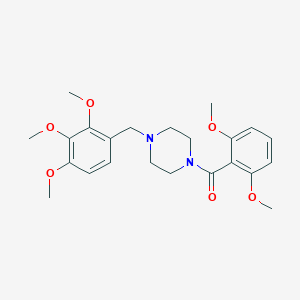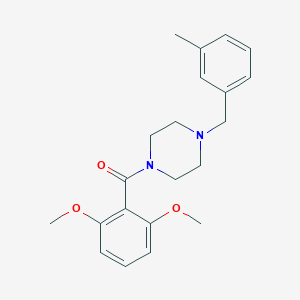
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.
Mecanismo De Acción
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine works by binding to the this compound protein and preventing its aggregation. This compound is involved in RNA processing and is found in the cytoplasmic inclusions in the brains of patients with neurodegenerative diseases. Inhibition of this compound aggregation may prevent the formation of these inclusions and potentially slow the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models. It has also been shown to reduce the levels of this compound aggregates in the brains of mice with ALS. The compound has not shown any significant toxicity or adverse effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its specificity for this compound protein. This allows researchers to target the protein without affecting other cellular processes. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research is the development of more potent and bioavailable analogs of the compound. Another direction is the investigation of the compound's potential in other neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Additionally, the compound's mechanism of action and its effects on other cellular processes need to be further elucidated.
Métodos De Síntesis
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves several steps, including the reaction of 2,6-dimethoxybenzoyl chloride with 2,3,4-trimethoxybenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). It has been shown to inhibit the aggregation of this compound protein, which is a hallmark of these diseases. The compound has also been studied for its potential to improve cognitive function and memory in animal models.
Propiedades
Fórmula molecular |
C23H30N2O6 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(2,6-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-17-7-6-8-18(28-2)20(17)23(26)25-13-11-24(12-14-25)15-16-9-10-19(29-3)22(31-5)21(16)30-4/h6-10H,11-15H2,1-5H3 |
Clave InChI |
TVEJARYGTZRATA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)




